

MU1700: A Technical Guide to a Selective ALK1/2 Kinase Inhibitor

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Compound of Interest

Compound Name: MU1700

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Abstract

MU1700 is a potent and selective chemical probe for Activin Receptor-Like Kinase 1 (ALK1) and ALK2.^[1] Developed as a bioisosteric analogue of the less selective inhibitor LDN-193189, **MU1700** exhibits a significantly improved kinome-wide selectivity profile, making it a valuable tool for investigating the biological roles of ALK1 and ALK2 in various physiological and pathological processes.^[2] Its favorable in vivo pharmacokinetics, including exceptional brain penetrance, further enhance its utility for both in vitro and in vivo studies.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **MU1700**, including detailed experimental protocols and data presented for ease of reference.

Chemical Structure and Properties

MU1700 is a furo[3,2-b]pyridine-based compound, designed as a bioisostere of LDN-193189.^[2] This structural modification leads to a markedly improved selectivity profile.^[2] A corresponding negative control compound, **MU1700NC**, has also been developed.^[1]

Table 1: Chemical and Physical Properties of **MU1700**

| Property | Value | Reference |
|-------------------|---|-----------|
| Chemical Name | 1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-(prop-2-en-1-yl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one | PubChem |
| Molecular Formula | C ₂₆ H ₂₂ N ₄ O | [3] |
| Molecular Weight | 406.489 g/mol | [3] |
| CAS Number | 1360905-04-9 | [3] |
| Solubility | Limited aqueous solubility for the free base; salt form (e.g., .2HCl) is recommended for improved solubility. | [1] |
| Storage | Recommended long-term storage at -20 °C. | [1] |

Biological Activity and Mechanism of Action

MU1700 is a potent inhibitor of ALK1 and ALK2, which are TGF- β type I receptors.[1] These kinases are crucial components of the bone morphogenetic protein (BMP) signaling pathway.[2] Upon ligand binding, ALK1/2 form a complex with TGF- β type II receptors, leading to the phosphorylation and activation of SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate gene expression.[1][2] **MU1700** exerts its effect by binding to the ATP-binding pocket of ALK1 and ALK2, thereby blocking their kinase activity and inhibiting the downstream phosphorylation of SMAD1/5/8.[2]

In Vitro and In Cellulo Potency

MU1700 demonstrates high potency in both biochemical and cell-based assays.[1]

Table 2: In Vitro Inhibitory Activity of **MU1700** against ALK Kinases

| Target Kinase | IC50 (nM) | Reference |
|---------------|---------------------|-----------|
| ALK1 (ACVRL1) | 13 | [3][4] |
| ALK2 (ACVR1) | 6 | [3][5] |
| ALK3 (BMPR1A) | 497 (NanoBRET) | [4] |
| ALK4 (ACVR1B) | > 10,000 (NanoBRET) | [4] |
| ALK5 (TGFB1) | > 10,000 (NanoBRET) | [4] |
| ALK6 (BMPR1B) | 88 | [2] |

Kinome-wide Selectivity

A key advantage of **MU1700** is its high selectivity. Kinome-wide screening against 369 protein kinases at a concentration of 1 μ M revealed that **MU1700** primarily inhibits ALK1, ALK2, and to a lesser extent, ALK6, with no other significant off-targets identified.[1][2][4] This represents a substantial improvement over the more promiscuous profile of LDN-193189.[2]

In Vivo Pharmacokinetics

MU1700 exhibits a favorable pharmacokinetic profile in mice, making it suitable for in vivo studies.[1][2] A notable feature is its remarkably high brain penetrance.[1][2][3]

Table 3: Pharmacokinetic Parameters of **MU1700** in Mice (20 mg/kg, PO)

| Parameter | Value | Reference |
|-----------------------|--------------------|-----------|
| Tmax (h) | 0.5 | [1] |
| Cmax (ng/mL) | 1140 | [1] |
| AUC (0-t) (ng.h/mL) | 3210 | [1] |
| AUC (0-inf) (ng.h/mL) | 3220 | [1] |
| t1/2 (h) | 1.8 | [1] |
| Brain Penetrance | Exceptionally high | [1][2] |

Experimental Protocols

Kinome-wide Selectivity Screening

- Methodology: The selectivity of **MU1700** was assessed by kinome-wide screening against a panel of 369 human protein kinases at a concentration of 1 μ M. The residual enzyme activity was measured to determine the percentage of inhibition.[\[2\]](#)
- Provider: Reaction Biology.[\[2\]](#)
- Follow-up: Significant off-targets identified in the initial screen were further evaluated in dose-response titrations to determine their IC50 values.[\[2\]](#)

NanoBRET Target Engagement Assay

- Purpose: To confirm the target engagement of **MU1700** in intact cells.
- Methodology: The NanoBRET (Bioluminescence Resonance Energy Transfer) assay was used to measure the binding affinity of **MU1700** to ALK kinases within living cells. This assay quantifies the interaction between a NanoLuc-tagged kinase and a fluorescent tracer, which is displaced by the binding of the inhibitor.[\[2\]](#)
- Results: This assay demonstrated that **MU1700** effectively penetrates the cell membrane and binds to ALK1 and ALK2 with high potency in a cellular context.[\[2\]](#)

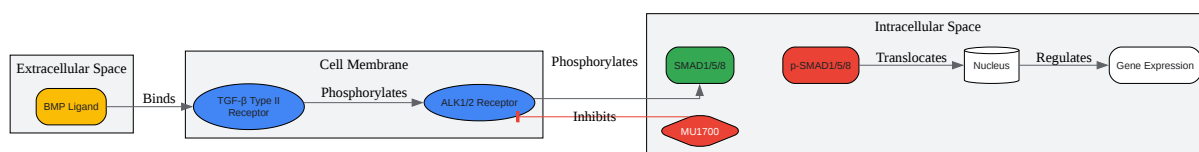
Western Blot Analysis of SMAD Phosphorylation

- Purpose: To assess the functional inhibition of the BMP signaling pathway by **MU1700**.
- Cell Line: HEK293T cells.[\[2\]](#)
- Methodology:
 - Cells were treated with **MU1700** or its negative control, **MU1700NC**.
 - The ALK2 pathway was activated using BMP9.
 - Cell lysates were collected and subjected to SDS-PAGE.

- Proteins were transferred to a membrane and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.
- The levels of phosphorylated SMADs were quantified to determine the inhibitory effect of **MU1700**.^[2]

Visualizations

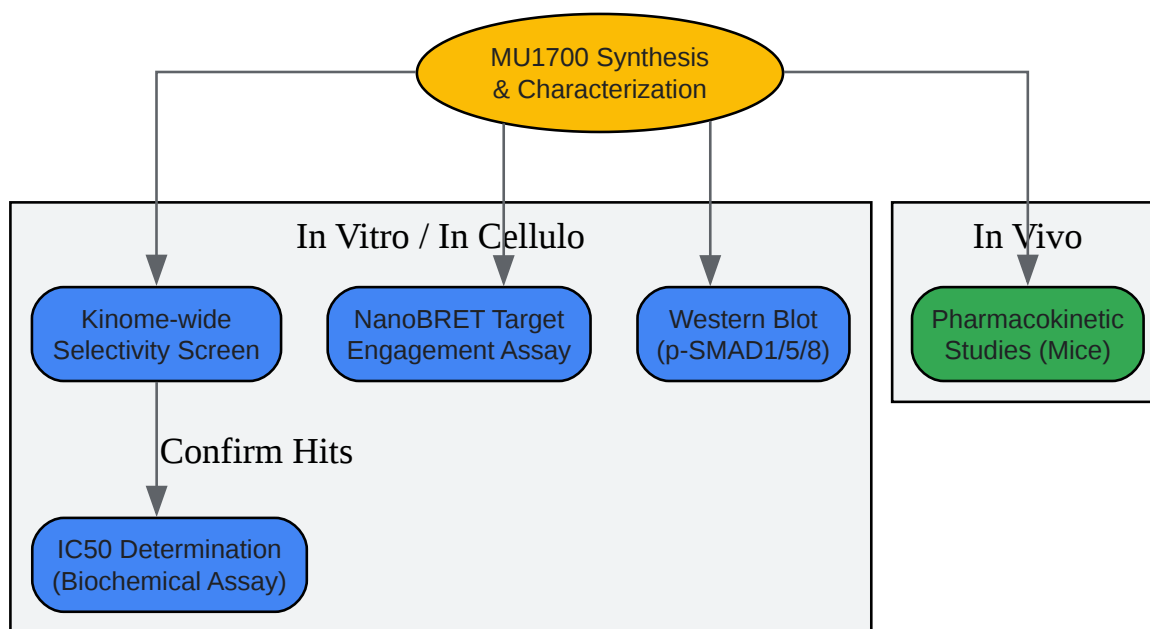
Signaling Pathway of ALK1/2 Inhibition by MU1700



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Caption: **MU1700** inhibits the BMP signaling pathway by blocking ALK1/2-mediated phosphorylation of SMAD1/5/8.

Experimental Workflow for Assessing MU1700 Activity



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Caption: A general workflow for the characterization of **MU1700**'s biological activity.

Conclusion

MU1700 is a highly selective and potent inhibitor of ALK1 and ALK2, representing a significant advancement over previous chemical probes. Its well-characterized in vitro and in vivo properties, including high brain penetrance, make it an invaluable tool for elucidating the roles of ALK1/2 in health and disease. The availability of a structurally similar negative control, **MU1700NC**, further strengthens its utility for rigorous experimental design. Researchers are encouraged to utilize **MU1700** at concentrations up to 1 μ M in cellular assays to minimize potential off-target effects and ensure reliable data.[2]

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